Ethyl {[4-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-1,1,1-trifluoro-4-oxobutan-2-yl]sulfanyl}acetate
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Overview
Description
Ethyl {[4-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-1,1,1-trifluoro-4-oxobutan-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with various functional groups, including trifluoromethyl and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[4-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-1,1,1-trifluoro-4-oxobutan-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by further functionalization steps to introduce the trifluoromethyl and sulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[4-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-1,1,1-trifluoro-4-oxobutan-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl {[4-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-1,1,1-trifluoro-4-oxobutan-2-yl]sulfanyl}acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl {[4-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-1,1,1-trifluoro-4-oxobutan-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles: These compounds share a similar pyridine core structure and exhibit comparable chemical reactivity.
Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also features a pyrimidine ring and is synthesized using similar methods.
Uniqueness
Ethyl {[4-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-1,1,1-trifluoro-4-oxobutan-2-yl]sulfanyl}acetate is unique due to the presence of the trifluoromethyl and sulfanyl groups, which impart distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential therapeutic effects.
Properties
Molecular Formula |
C15H18F3NO4S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 2-[4-(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)-1,1,1-trifluoro-4-oxobutan-2-yl]sulfanylacetate |
InChI |
InChI=1S/C15H18F3NO4S/c1-4-23-12(21)7-24-11(15(16,17)18)6-10(20)13-8(2)5-9(3)19-14(13)22/h5,11H,4,6-7H2,1-3H3,(H,19,22) |
InChI Key |
ZJROXQHBCAYGDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC(CC(=O)C1=C(C=C(NC1=O)C)C)C(F)(F)F |
Origin of Product |
United States |
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